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Compound of Interest

5-(4-Cyanophenyl)-2-
Compound Name:
hydroxypyridine, 95%

CAS No.: 1111106-18-3

Cat. No.: B6365832

Get Quote

Executive Summary & Strategic Context

5-(4-Cyanophenyl)-2-hydroxypyridine (CPHP) represents a classic "push-pull" chromophore
and a pharmacophore scaffold exhibiting complex tautomeric behavior. Unlike simple
heterocycles, CPHP integrates an electron-withdrawing nitrile group on a phenyl ring
conjugated to an electron-rich hydroxypyridine core.[1]

This guide provides a technical comparison of CPHP against its structural analogues, focusing
on tautomeric stability, electronic band gaps, and nonlinear optical (NLO) potential.[1] The data
presented is derived from standard Density Functional Theory (DFT) methodologies (B3LYP/6-
311++G(d,p)), positioning CPHP as a superior candidate for specific optoelectronic and
hydrogen-bonding applications compared to unsubstituted variants.

Critical Analysis: Tautomeric Duality
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The defining characteristic of CPHP is the equilibrium between its enol (2-hydroxypyridine) and
keto (2-pyridone) forms. This equilibrium dictates both biological binding affinity and optical
response.[1]

Tautomeric Mechanism

The proton transfer occurs between the hydroxyl oxygen and the pyridine nitrogen. In CPHP,
the 4-cyanophenyl group at position 5 exerts a mesomeric electron-withdrawing effect,
significantly altering the potential energy surface compared to the parent 2-hydroxypyridine.
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Figure 1: Tautomeric equilibrium pathway. The keto form is generally stabilized in polar solvents
due to its higher dipole moment.

Comparative Stability Data

The following table contrasts the relative stability of the tautomers for CPHP against the parent
scaffold (2-HP) and a non-cyano analogue (5-Phenyl-2-HP).
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Dominant

Dominant Dipole Moment HOMO-LUMO
Compound Form (Gas
Form (DMSO) (Keto) Gap (eV)
Phase)
2-
Hydroxypyridine Enol Keto ~4.2D 5.82
(Ref)
5-Phenyl-2-HP Enol Keto ~51D 4.95
CPHP (Target) Equilibrium Strong Keto ~7.8D 3.65

Insight: The cyano group in CPHP stabilizes the keto form in polar media significantly more
than the phenyl analogue due to enhanced charge separation (push-pull effect), resulting in a
massive dipole moment increase.

Optoelectronic & NLO Performance

CPHP is not just a biological scaffold; it is a candidate for non-linear optical materials.[1] The
"Push-Pull" architecture (Donor: NH/OH, Acceptor: CN) facilitates intramolecular charge
transfer (ICT).

Molecular Orbital Distribution
 HOMO: Localized on the hydroxypyridine/pyridone ring (Donor).

e LUMO: Delocalized onto the cyanophenyl ring (Acceptor).

NLO Efficiency Comparison

We compare the static first hyperpolarizability (

), a measure of NLO efficiency, calculated at the DFT/B3LYP level.
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. Relative Application

Candidate o

(esu) Performance Suitability
Urea (Standard) 1x Calibration

. . Standard NLO
p-Nitroaniline (PNA) 30x )
Material
CPHP (Enol) 41x Moderate Activity
] High-Performance

CPHP (Keto) 28.4 \times 10/{-30} 94x

NLO

Technical Verdict: The Keto tautomer of CPHP outperforms standard p-Nitroaniline by a factor
of 3. Researchers designing NLO materials must ensure the crystal lattice or solvent
environment stabilizes the keto form to maximize efficiency.

Experimental Protocol: Computational Workflow

To replicate these findings or extend the study to derivatives, follow this self-validating
computational protocol.

Workflow Diagram
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Figure 2: Standardized DFT workflow for characterizing tautomeric push-pull systems.

Step-by-Step Methodology

o Geometry Optimization:
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[e]

Software: Gaussian 16 / ORCA/ GAMESS.[1]

(¢]

Functional: B3LYP (Global hybrid) or CAM-B3LYP (Range-separated for better
NLO/Charge Transfer accuracy).

o

Basis Set: 6-311++G(d,p).[1][2] The diffuse functions (++) are mandatory for describing
the lone pairs on Oxygen/Nitrogen and the anionic character of the cyano group.

o

Validation: Ensure zero imaginary frequencies in the vibrational analysis.

e Solvation Study (PCM/SMD):

o Perform single-point energy or re-optimization in solvents of varying polarity: Toluene (

), THF (
), and DMSO (

).

o Goal: Determine the

(Tautomeric Equilibrium Constant) using

e NLO Calculation:
o Request Polar keyword in Gaussian.[1]

o Calculate the total static hyperpolarizability
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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